
Laurenobiolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of laurenobiolide involves the assembly of the core germacranolide skeleton and the formation of the α-methylene-γ-lactone moiety . The synthetic pathways typically include cyclization reactions to form the ten-membered carbocyclic core, followed by functional group modifications to introduce the lactone moiety . Specific reaction conditions, such as the use of acidic or basic catalysts and controlled temperatures, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of Laurus nobilis leaves using supercritical fluid extraction techniques . This method involves the use of supercritical carbon dioxide, often with ethanol as a co-solvent, to efficiently extract the compound from plant material . The process is scalable and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Laurenobiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The presence of the α-methylene-γ-lactone moiety makes it reactive towards nucleophiles, such as thiols and amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles under mild acidic or basic conditions .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced lactones, and substituted lactones . These products can exhibit different biological activities compared to the parent compound .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the reactivity of sesquiterpene lactones . In biology and medicine, laurenobiolide has shown promise as an antimicrobial agent, particularly against methicillin-susceptible Staphylococcus aureus (MSSA) . Its allergenic properties have also been investigated, providing insights into its potential use in allergy research . Additionally, this compound’s antioxidant activity makes it a candidate for use in the food and cosmetic industries .
Mechanism of Action
The mechanism of action of laurenobiolide involves its interaction with cellular proteins and enzymes . The α-methylene-γ-lactone moiety can react with nucleophilic sulfhydryl groups in proteins, leading to the inhibition of enzyme activity . This mechanism is responsible for its antimicrobial and cytotoxic effects . This compound targets bacterial cell wall synthesis and protein biosynthesis pathways, disrupting essential cellular processes .
Comparison with Similar Compounds
Laurenobiolide is structurally similar to other sesquiterpene lactones, such as costunolide and dehydrocostus lactone . it exhibits unique biological activities that distinguish it from these compounds . For instance, this compound has shown greater potency against MSSA compared to its isomers, tulipinolide and epi-tulipinolide . This uniqueness is attributed to its specific molecular structure and reactivity .
List of Similar Compounds:- Costunolide
- Dehydrocostus lactone
- Tulipinolide
- Epi-tulipinolide
Properties
CAS No. |
35001-25-3 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(3aR,4R,5E,9E,11aS)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h7-8,14-16H,3,5-6,9H2,1-2,4H3/b10-8+,11-7+/t14-,15+,16+/m1/s1 |
InChI Key |
ORJVLIMAQARNOU-SYQXSARVSA-N |
Isomeric SMILES |
C/C/1=C\[C@H]([C@H]2[C@H](C/C(=C/CC1)/C)OC(=O)C2=C)OC(=O)C |
Canonical SMILES |
CC1=CC(C2C(CC(=CCC1)C)OC(=O)C2=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















